molecular formula C17H24N2O2S B2633391 N-(3-Ethoxyspiro[3.3]heptan-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide CAS No. 2411292-39-0

N-(3-Ethoxyspiro[3.3]heptan-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide

Cat. No.: B2633391
CAS No.: 2411292-39-0
M. Wt: 320.45
InChI Key: YMZODGNRFGKUMT-UHFFFAOYSA-N
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Description

“N-(3-Ethoxyspiro[3.3]heptan-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide” is a synthetic organic compound that features a spirocyclic structure. This compound is characterized by the presence of an ethoxy group, a thiazole ring, and a propenamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-Ethoxyspiro[3.3]heptan-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide” typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction.

    Thiazole Ring Formation: The thiazole ring can be synthesized through a condensation reaction involving a thioamide and an α-haloketone.

    Amide Bond Formation: The final step involves the formation of the amide bond through a coupling reaction between the spirocyclic intermediate and the thiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the thiazole ring.

    Reduction: Reduction reactions could target the amide bond or the double bond in the propenamide moiety.

    Substitution: Substitution reactions may occur at the thiazole ring or the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of interest in studies on reaction mechanisms and synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, “N-(3-Ethoxyspiro[3.3]heptan-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide” may be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “N-(3-Ethoxyspiro[3.3]heptan-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide” would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds with similar core structures.

    Thiazole Derivatives: Compounds containing the thiazole ring, which are known for their diverse biological activities.

    Propenamide Derivatives: Compounds with the propenamide moiety, which may exhibit similar reactivity and biological properties.

Uniqueness

The uniqueness of “N-(3-Ethoxyspiro[3.3]heptan-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide” lies in its combination of structural features. The presence of the spirocyclic core, ethoxy group, thiazole ring, and propenamide moiety in a single molecule may confer unique chemical and biological properties not found in other compounds.

Properties

IUPAC Name

N-(3-ethoxyspiro[3.3]heptan-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-4-16(20)19(10-13-11-22-12(3)18-13)14-9-15(21-5-2)17(14)7-6-8-17/h4,11,14-15H,1,5-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZODGNRFGKUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCC2)N(CC3=CSC(=N3)C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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